Chemical and physical properties of 3-Chloro-1-methylbenzo[f]quinoline
Chemical and physical properties of 3-Chloro-1-methylbenzo[f]quinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Scaffold
The benzo[f]quinoline nucleus is a cornerstone in heterocyclic chemistry, recognized for its presence in various biologically active compounds.[1][2] The strategic placement of substituents, such as chloro and methyl groups, on this scaffold can significantly modulate its physicochemical properties and pharmacological profile. This guide provides a comprehensive technical overview of 3-Chloro-1-methylbenzo[f]quinoline, a molecule of interest for which detailed experimental data in peer-reviewed literature is notably scarce. Consequently, this document synthesizes the available information for the target compound with established principles and data from closely related benzo[f]quinoline derivatives to offer a predictive yet scientifically grounded perspective for researchers.
Physicochemical Characteristics: A Blend of Reported and Inferred Data
Precise, experimentally validated physicochemical data for 3-Chloro-1-methylbenzo[f]quinoline is not extensively available in published scientific literature. The following table consolidates data from chemical suppliers with theoretically inferred properties based on the behavior of analogous structures.[3]
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₀ClN | Supplier Data[3] |
| Molecular Weight | 227.69 g/mol | Calculated |
| CAS Number | 61773-05-5 | Supplier Data[3] |
| Appearance | Likely a solid at room temperature | Inferred from related benzo[f]quinolines |
| Melting Point | Not available | - |
| Boiling Point | 397.4 °C at 760 mmHg | Supplier Data[3] |
| Density | 1.271 g/cm³ | Supplier Data[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and sparingly soluble in water. | Inferred from general quinoline chemistry |
| LogP | 4.35 | Supplier Data[3] |
| Flash Point | 226.4 °C | Supplier Data[3] |
Molecular Structure and Spectroscopic Elucidation: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo[f]quinoline core and a characteristic singlet for the methyl group. The protons on the quinoline and benzene rings will likely appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The methyl protons at the 1-position would likely resonate as a singlet in the upfield region of the aromatic spectrum (around δ 2.5-3.0 ppm).
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¹³C NMR: The carbon-13 NMR spectrum would display signals for all 14 carbon atoms. The carbon atom bearing the chlorine atom (C-3) would be influenced by the halogen's electronegativity. The methyl carbon would appear at the high-field end of the spectrum. The remaining aromatic carbons would resonate in the typical range for polycyclic aromatic hydrocarbons.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-1-methylbenzo[f]quinoline would be characterized by:
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Aromatic C-H stretching: Vibrations typically observed between 3000 and 3100 cm⁻¹.
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C=C and C=N stretching: A series of sharp absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.
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C-Cl stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
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C-H bending: Out-of-plane bending vibrations for the aromatic protons, which can provide information about the substitution pattern.
Mass Spectrometry (MS)
In a mass spectrum, 3-Chloro-1-methylbenzo[f]quinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 227. An isotopic peak (M+2) at m/z 229, with an intensity of approximately one-third of the molecular ion peak, would be a characteristic feature due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the methyl group and subsequent ring cleavages.
Synthesis Strategies: An Exploration of Potential Routes
While a specific, optimized synthesis for 3-Chloro-1-methylbenzo[f]quinoline is not detailed in the literature, established methods for the synthesis of substituted benzo[f]quinolines can be adapted.[1] A plausible synthetic approach would involve the construction of the benzo[f]quinoline core followed by functionalization, or the use of pre-functionalized starting materials.
Hypothetical Retrosynthetic Analysis
A logical retrosynthetic pathway could involve a Skraup or Doebner-von Miller reaction, which are classic methods for quinoline synthesis.
Caption: Retrosynthetic analysis and proposed synthesis of 3-Chloro-1-methylbenzo[f]quinoline.
Proposed Experimental Protocol: A Guideline for Synthesis
This protocol is a hypothetical adaptation of the Doebner-von Miller reaction for the synthesis of the 1-methylbenzo[f]quinoline precursor, followed by chlorination.
Step 1: Synthesis of 1-Methylbenzo[f]quinoline
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Reaction Setup: To a solution of 2-naphthylamine in a suitable solvent (e.g., nitrobenzene, which can also act as an oxidizing agent), add a mixture of concentrated sulfuric acid and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).
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Reaction Conditions: Heat the mixture under reflux. The reaction is often exothermic and requires careful temperature control.
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Work-up and Purification: After completion, the reaction mixture is cooled and poured onto ice. The resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The crude 1-methylbenzo[f]quinoline can then be purified by recrystallization or column chromatography.
Step 2: Chlorination of 1-Methylbenzo[f]quinoline
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Reaction Setup: Dissolve the synthesized 1-methylbenzo[f]quinoline in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent like DMF).
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Reagent Addition: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.
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Reaction Monitoring and Completion: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
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Purification: The crude 3-Chloro-1-methylbenzo[f]quinoline is then purified by column chromatography to yield the final product.
Reactivity and Potential for Derivatization
The chemical reactivity of 3-Chloro-1-methylbenzo[f]quinoline is expected to be dictated by the electronic properties of the benzo[f]quinoline ring system and the presence of the chloro and methyl substituents.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is anticipated to be susceptible to nucleophilic aromatic substitution reactions. This would allow for the introduction of a wide range of functional groups (e.g., amines, alkoxides, thiols) at this position, providing a versatile platform for the synthesis of a library of derivatives.
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Electrophilic Aromatic Substitution: The benzo[f]quinoline ring system can undergo electrophilic aromatic substitution. The directing effects of the existing substituents and the inherent reactivity of the different positions on the aromatic rings will determine the regioselectivity of such reactions (e.g., nitration, halogenation, sulfonation).
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Oxidation of the Methyl Group: The methyl group at the 1-position could potentially be oxidized to an aldehyde or a carboxylic acid, offering another avenue for derivatization.
Caption: Potential reaction pathways for the derivatization of 3-Chloro-1-methylbenzo[f]quinoline.
Applications in Drug Discovery and Development: A Landscape of Possibilities
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] While specific studies on the pharmacological properties of 3-Chloro-1-methylbenzo[f]quinoline are lacking, the broader class of benzo[f]quinolines has shown promise in several therapeutic areas.[2]
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Anticancer Activity: Benzo[f]quinoline derivatives have been investigated for their potential as anticancer agents.[2] The planar aromatic system can intercalate with DNA, and various substituted analogues have been shown to inhibit key enzymes involved in cancer cell proliferation.[2] A study on related chloro-methyl-quinoline derivatives has demonstrated cytotoxic activity, suggesting that this substitution pattern could be favorable for anticancer drug design.
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Antimicrobial and Antifungal Potential: The quinoline core is present in several antimicrobial and antifungal drugs. The lipophilicity imparted by the chloro and methyl groups in 3-Chloro-1-methylbenzo[f]quinoline could enhance its ability to penetrate microbial cell membranes, making it a candidate for antimicrobial screening.
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Enzyme Inhibition: The rigid, planar structure of the benzo[f]quinoline system makes it an attractive scaffold for the design of enzyme inhibitors, where it can fit into specific binding pockets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-1-methylbenzo[f]quinoline. Although specific toxicity data is unavailable, related chloro- and nitro-substituted aromatic compounds can be hazardous. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
3-Chloro-1-methylbenzo[f]quinoline represents an under-explored area of chemical space within the broader, and pharmacologically significant, family of benzo[f]quinolines. This guide has provided a comprehensive overview based on available data and established chemical principles. The true potential of this molecule, however, can only be unlocked through rigorous experimental investigation. Future research should focus on:
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Definitive Synthesis and Characterization: The development of a robust and scalable synthesis protocol, followed by full spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction), is a critical first step.
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Exploration of Reactivity: A systematic study of its reactivity will enable the creation of a diverse library of derivatives for biological screening.
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Pharmacological Evaluation: Comprehensive screening of 3-Chloro-1-methylbenzo[f]quinoline and its derivatives against a panel of biological targets is warranted to uncover its potential therapeutic applications.
This in-depth guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- Antoci V, et al. Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Med & Analy Chem Int J. 2019, 3(1): 000133.
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Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medicinal & Analytical Chemistry International Journal, 3(1). Available at: [Link]
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Ghiladi, A., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 26(21), 6599. Available at: [Link]
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Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. Available at: [Link]
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Asran, M., et al. (2023). Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles Derived from 2-((3-Chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. Journal of Chemical Sciences, 135(4), 91. Available at: [Link]
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Li, Y., et al. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 88(6), 3469-3479. Available at: [Link]
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El-Helw, E. A. E., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 14(1), 15638. Available at: [Link]
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El-Helw, E. A. E., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PubMed, 38969677. Available at: [Link]
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Career Henan Chemical Co. 3-chloro-1-methylbenzo[f]quinoline CAS NO.61773-05-5. Available at: [Link]
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Ghiladi, A., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2035. Available at: [Link]
Sources
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